1,4,2-Dioxazole

Catalog No.
S15343285
CAS No.
289-02-1
M.F
C2H3NO2
M. Wt
73.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,2-Dioxazole

CAS Number

289-02-1

Product Name

1,4,2-Dioxazole

IUPAC Name

1,4,2-dioxazole

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

InChI

InChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2

InChI Key

ZWEGOVJVJZJDQJ-UHFFFAOYSA-N

Canonical SMILES

C1OC=NO1

1,4,2-Dioxazole is a five-membered heterocyclic compound characterized by the presence of two nitrogen atoms and two oxygen atoms in its ring structure. Its molecular formula is C2H3NO2C_2H_3NO_2 . The compound exhibits a unique arrangement of atoms that contributes to its chemical properties and reactivity. The dioxazole ring system is known for its stability and versatility, making it an interesting subject for various chemical studies.

, often involving the formation of derivatives through substitution or addition reactions. Notably, it can undergo reactions with hydroxamic acids and various alkenes and alkynes to yield substituted dioxazoles. For instance, a reaction involving nitrosocarbonyl compounds and 2,5-dimethylfuran has been documented, leading to the formation of 3-substituted-5-methyl-5-(cis-3-oxobutenyl)-1,4,2-dioxazoles .

Additionally, the compound can be synthesized through a gold-catalyzed [4 + 1] heterocyclization of nonactivated alkynes with hydroxamic acids . Other reactions include the amidation of C–H bonds in the presence of 1,4,2-dioxazol-5-ones .

Research indicates that 1,4,2-dioxazole derivatives exhibit significant biological activity. Some studies have highlighted their potential as pharmacological agents due to their ability to interact with biological targets. For example, a series of 3-substituted 5-methoxycarbonyl-5-methyl-1,4,2-dioxazoles were synthesized and evaluated for their pharmacological properties . These compounds demonstrated promising bioactivity that warrants further investigation.

Several methods have been developed for synthesizing 1,4,2-dioxazole:

  • Nitrosocarbonyl Reaction: The reaction of nitrosocarbonyl compounds with 2,5-dimethylfuran leads to the formation of various dioxazole derivatives .
  • Hydroxamic Acid Addition: Hydroxamic acids can react with acetylene esters to yield functionalized dioxazoles .
  • Gold-Catalyzed Heterocyclization: A novel method involves the use of gold catalysts for the regiospecific synthesis from nonactivated alkynes and hydroxamic acids .
  • Vinyl Aryl Ethers Method: A new synthetic route has been proposed involving vinyl aryl ethers and hydroxamic acids to obtain substituted dioxazoles .

The applications of 1,4,2-dioxazole extend across various fields:

  • Pharmaceuticals: Due to their biological activity, dioxazole derivatives are being explored as potential drug candidates.
  • Chemical Synthesis: They serve as intermediates in organic synthesis and can be utilized in constructing more complex molecular architectures.
  • Material Science: Research on chemical upcycling has shown that dioxazole can be derived from waste materials like poly(bisphenol A carbonate), highlighting its potential in sustainable chemistry practices .

Interaction studies have focused on how 1,4,2-dioxazole interacts with biological molecules. For instance, its derivatives have been tested against various enzymes and receptors to assess their efficacy and specificity. These studies are crucial for understanding the mechanism of action and optimizing the pharmacological properties of dioxazole-based compounds.

Several compounds share structural similarities with 1,4,2-dioxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-DioxoleContains two oxygen atoms in a five-membered ringMore stable than dioxazoles; less reactive
1,3-OxazoleContains one nitrogen atom and one oxygen atomExhibits different reactivity patterns compared to dioxazoles
1,2-DiazoleContains two nitrogen atoms in a five-membered ringDifferent electronic properties due to nitrogen positioning
1,2-DithiolaneContains sulfur atoms instead of oxygenExhibits unique reactivity due to sulfur's properties

The uniqueness of 1,4,2-dioxazole lies in its specific arrangement of nitrogen and oxygen atoms within the ring structure which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

73.016378338 g/mol

Monoisotopic Mass

73.016378338 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

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